molecular formula C9H9NO B1365307 7-Amino-2,3-dihydroinden-1-one CAS No. 628732-03-6

7-Amino-2,3-dihydroinden-1-one

Cat. No. B1365307
CAS RN: 628732-03-6
M. Wt: 147.17 g/mol
InChI Key: GZRHFGSCUQBJHR-UHFFFAOYSA-N
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Description

7-Amino-2,3-dihydroinden-1-one is a chemical compound with the molecular formula C9H9NO . It is a solid substance .


Synthesis Analysis

The synthesis of 7-Amino-2,3-dihydroinden-1-one involves heating a mixture of compound 2 in 6N HCl at 90°C for 3 hours. After the starting material is consumed, the mixture is cooled to room temperature and NaCO3 is added in small portions followed by the addition of 2M NaOH until the mixture reaches pH 8. The aqueous layer is then extracted with EtOAc. The combined organic extracts are dried over anhydrous Na2SO4 and concentrated under reduced pressure to afford 7-Amino-2,3-dihydroinden-1-one .


Molecular Structure Analysis

The molecular structure of 7-Amino-2,3-dihydroinden-1-one is represented by the linear formula C9H9NO .

Scientific Research Applications

Pharmaceutical Research

7-Amino-2,3-dihydroinden-1-one is a compound of interest in pharmaceutical research due to its potential as a building block for the synthesis of various therapeutic agents. Its structure is a key intermediate in the synthesis of indanone analogs, which are explored for their neuroprotective properties .

Material Science

In material science, this compound can be utilized in the development of organic semiconductors. Its aromatic structure and amino group make it a candidate for creating pi-conjugated systems that are essential for electronic and optoelectronic devices .

Analytical Chemistry

The compound’s unique structure allows it to serve as a standard in chromatographic analysis. It can help in the calibration of equipment and serve as a reference compound for the quantification of similar structures in complex mixtures .

Chemical Synthesis

7-Amino-2,3-dihydroinden-1-one is used in chemical synthesis as an intermediate for the preparation of more complex organic compounds. Its reactivity with various chemical reagents enables the creation of a diverse range of products with potential applications in different fields of chemistry .

Agrochemical Research

Researchers in agrochemistry explore the use of 7-Amino-2,3-dihydroinden-1-one in the synthesis of new agrochemicals. Its derivatives could be tested for herbicidal, fungicidal, or insecticidal activities, contributing to the development of new crop protection agents .

Biochemistry

In biochemistry, this compound can be used to study enzyme-substrate interactions, particularly with enzymes that interact with indanone structures. This can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors .

Dye and Pigment Industry

The amino group in 7-Amino-2,3-dihydroinden-1-one makes it a useful precursor for the synthesis of dyes and pigments. It can undergo various reactions to produce colorants for textiles, inks, and coatings .

Environmental Science

This compound can also be used in environmental science research to develop sensors for the detection of pollutants. Its structure could be incorporated into molecular sensors that change color or fluorescence in the presence of specific contaminants .

Safety and Hazards

The safety information for 7-Amino-2,3-dihydroinden-1-one includes several hazard statements: H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

7-amino-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3H,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRHFGSCUQBJHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30477903
Record name 7-AMINO-2,3-DIHYDROINDEN-1-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-2,3-dihydroinden-1-one

CAS RN

628732-03-6
Record name 7-Amino-2,3-dihydro-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=628732-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-AMINO-2,3-DIHYDROINDEN-1-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-amino-2,3-dihydro-1H-inden-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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